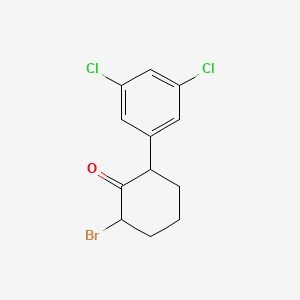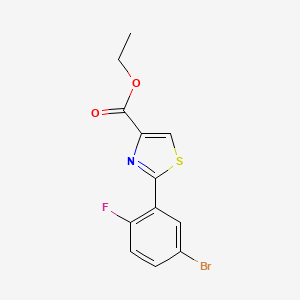
(5S,7S)-7-Methyl-3-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocinnolin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S,7S)-7-Methyl-3-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocinnolin-5-ol is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a trifluoromethyl group, which is known for enhancing the biological activity of molecules, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7S)-7-Methyl-3-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocinnolin-5-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Tetrahydrocinnolin Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the trifluoromethyl group to a methyl group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5S,7S)-7-Methyl-3-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocinnolin-5-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of molecules, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of (5S,7S)-7-Methyl-3-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocinnolin-5-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could play a role in enhancing binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(5S,7S)-7-Methyl-3-phenyl-5,6,7,8-tetrahydrocinnolin-5-ol: Lacks the trifluoromethyl group, which may result in different biological activity.
(5S,7S)-7-Methyl-3-(3-chlorophenyl)-5,6,7,8-tetrahydrocinnolin-5-ol: Contains a chlorine atom instead of a trifluoromethyl group, potentially altering its chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in (5S,7S)-7-Methyl-3-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocinnolin-5-ol makes it unique compared to similar compounds. This group is known to enhance the lipophilicity, metabolic stability, and overall biological activity of molecules, making this compound particularly interesting for research and development.
Propiedades
Fórmula molecular |
C16H15F3N2O |
|---|---|
Peso molecular |
308.30 g/mol |
Nombre IUPAC |
(5S,7S)-7-methyl-3-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrocinnolin-5-ol |
InChI |
InChI=1S/C16H15F3N2O/c1-9-5-14-12(15(22)6-9)8-13(20-21-14)10-3-2-4-11(7-10)16(17,18)19/h2-4,7-9,15,22H,5-6H2,1H3/t9-,15-/m0/s1 |
Clave InChI |
JGEKYWPZONHOTN-VFZGTOFNSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](C2=CC(=NN=C2C1)C3=CC(=CC=C3)C(F)(F)F)O |
SMILES canónico |
CC1CC(C2=CC(=NN=C2C1)C3=CC(=CC=C3)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(N-methylaminomethyl)[1,2,4]thiadiazol-5-ylamine](/img/structure/B8393487.png)





![[3-(3,4-Diethoxy-phenyl)-propyl]-methyl-amine](/img/structure/B8393518.png)





